Antitumor agent-89

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

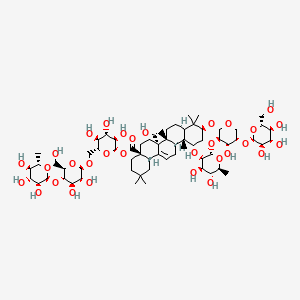

Molecular Formula |

C65H106O31 |

|---|---|

Molecular Weight |

1383.5 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-6a-(hydroxymethyl)-10-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C65H106O31/c1-25-36(69)41(74)46(79)54(87-25)94-51-30(21-67)90-53(50(83)45(51)78)85-22-31-39(72)44(77)49(82)57(91-31)96-59(84)64-16-15-60(3,4)19-28(64)27-9-10-34-62(7)13-12-35(61(5,6)33(62)11-14-63(34,8)65(27,24-68)18-17-64)93-58-52(95-55-47(80)42(75)37(70)26(2)88-55)40(73)32(23-86-58)92-56-48(81)43(76)38(71)29(20-66)89-56/h9,25-26,28-58,66-83H,10-24H2,1-8H3/t25-,26-,28-,29+,30+,31+,32-,33-,34+,35-,36-,37-,38+,39+,40-,41+,42+,43-,44-,45+,46+,47+,48+,49+,50+,51+,52+,53+,54-,55-,56-,57-,58-,62-,63+,64-,65-/m0/s1 |

InChI Key |

XYZVOWAVVBUETG-QJPKALGMSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)CO)O)O)O)CO)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)CO)C)(C)C)OC9C(C(C(CO9)OC1C(C(C(C(O1)CO)O)O)O)O)OC1C(C(C(C(O1)C)O)O)O)C)(C)C)O)O)O)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Multifaceted Identity of "Antitumor Agent-89": A Technical Overview of Disparate Molecular Entities

Introduction

The designation "Antitumor agent-89" does not refer to a single, universally recognized compound. Instead, it appears as a non-specific identifier in scientific literature, referencing different molecules with distinct chemical structures and mechanisms of action. This guide synthesizes the available information on the prominent, albeit unrelated, compounds that have been labeled as "this compound," providing a technical overview for researchers, scientists, and drug development professionals. The primary entities identified are a synthetic coumarin-1,2,4-triazole hybrid and a natural product designated as Compd OTS-5.

Section 1: Coumarin-1,2,4-Triazole Hybrid (Compound 89)

A significant finding in the development of novel anticancer agents is a coumarin-1,2,4-triazole hybrid, referred to as compound 89 in a 2023 study. This synthetic molecule has demonstrated notable anticancer activity against specific cancer cell lines.

Mechanism of Action

The primary mechanism of action for this coumarin-triazole hybrid involves the induction of apoptosis through cell cycle arrest. Specifically, the compound has been shown to halt the cell cycle in the G2/M phase, which subsequently triggers apoptotic signaling pathways.[1]

Quantitative Data

The following table summarizes the reported in vitro cytotoxic activity of the coumarin-1,2,4-triazole hybrid (Compound 89).

| Cell Line | Cancer Type | IC50 (µM) |

| HepG2 | Liver Carcinoma | Data not specified in the provided search result |

| K562 | Leukemia | Data not specified in the provided search result |

Further literature review would be required to obtain specific IC50 values.

Experimental Protocols

Cell Cycle Analysis: Detailed experimental protocols from the primary literature would be necessary for replication. However, a general methodology for cell cycle analysis is as follows:

-

Cell Culture: Cancer cell lines (e.g., HepG2, K562) are cultured in appropriate media and conditions.

-

Treatment: Cells are treated with varying concentrations of the coumarin-1,2,4-triazole hybrid for a specified duration (e.g., 24, 48 hours).

-

Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

-

Staining: Fixed cells are stained with a fluorescent DNA-intercalating agent, such as propidium (B1200493) iodide (PI), in the presence of RNase to remove RNA.

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.

Signaling Pathway Visualization

Caption: G2/M Phase Arrest and Apoptosis Induction by Coumarin-1,2,4-Triazole Hybrid.

Section 2: this compound (Compd OTS-5)

Another molecule identified as "this compound" is a natural compound also designated as Compd OTS-5. This substance has been investigated for its effects on cellular oxidative stress responses.

Mechanism of Action

The known mechanism of action for this compound (Compd OTS-5) is the weak suppression of fMLP (N-formylmethionyl-leucyl-phenylalanine)-induced superoxide (B77818) generation.[2][3] fMLP is a potent chemoattractant and activator of neutrophils, leading to the production of reactive oxygen species (ROS) like superoxide as part of the inflammatory response. By weakly inhibiting this process, the compound may modulate inflammatory and oxidative stress pathways.

Quantitative Data

The available literature describes the activity qualitatively as "weakly suppresses." Specific quantitative data such as IC50 values for superoxide generation inhibition are not provided in the search results.

Experimental Protocols

Superoxide Generation Assay (General Protocol):

-

Neutrophil Isolation: Human neutrophils are isolated from peripheral blood.

-

Pre-incubation: Isolated neutrophils are pre-incubated with various concentrations of this compound (Compd OTS-5).

-

Stimulation: The neutrophils are then stimulated with fMLP to induce superoxide generation.

-

Detection: Superoxide production is measured using methods such as the cytochrome c reduction assay or a luminol-based chemiluminescence assay.

-

Data Analysis: The reduction in superoxide generation in the presence of the compound is compared to the control (fMLP stimulation without the compound).

Logical Relationship Diagram

Caption: Weak Suppression of fMLP-Induced Superoxide Generation by this compound (Compd OTS-5).

Section 3: Other Mentions of "Antitumor agent[4]"

The term "antitumor agent" followed by the citation number[4] appears in several review articles, where it refers to different agents depending on the context of the publication. These include:

-

Interferon-α: Described as an antitumor agent with mechanisms including the inhibition of pro-proliferative and pro-angiogenic cytokines and the promotion of FasL-mediated apoptosis.

-

Gossypol/AT-101: A natural product investigated in clinical trials, with its levorotatory enantiomer being AT-101.

-

Lichen-derived compounds: Secondary metabolites from lichens are noted for their potential as antitumor agents.

These instances highlight the importance of consulting the specific cited reference () within each paper to identify the actual compound being discussed.

"this compound" is a homonym in the context of cancer research, representing at least two distinct molecules with different origins, structures, and mechanisms of action. The coumarin-1,2,4-triazole hybrid acts by inducing G2/M cell cycle arrest and apoptosis, while the natural product Compd OTS-5 weakly suppresses superoxide generation. Researchers and professionals in drug development should exercise caution and verify the specific chemical entity when encountering this term in the literature to avoid ambiguity and ensure accurate interpretation of its biological activities. Further investigation into the primary sources is essential for a complete understanding of any compound referred to as "this compound."

References

- 1. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

"Antitumor Agent-89": A Case of Ambiguous Identity in Scientific Literature

The term "Antitumor agent-89" does not correspond to a uniquely identifiable substance in publicly available scientific and research databases. Efforts to compile a detailed technical guide on its discovery and synthesis have revealed that this designation is likely a generic catalog identifier or an internal compound name, rather than a formally recognized therapeutic agent.

Initial investigations suggested a potential link to a compound designated as "OTS-5." However, further research into "OTS-5" has uncovered multiple, unrelated entities, making it impossible to proceed with a focused and accurate technical whitepaper as requested. The ambiguity surrounding "this compound" and its potential synonym "OTS-5" highlights the challenges in tracking compounds that have not been widely reported in peer-reviewed literature.

The Trail of "this compound"

The name "this compound" appears in chemical supplier catalogs, where it is described as "Compd OTS-5," a natural product with weak superoxide-suppressing activity[1]. This initial lead pointed towards "OTS-5" as a more specific identifier.

The Many Faces of "OTS-5"

A comprehensive search for "OTS-5" revealed at least four distinct and unrelated entities, none of which could be definitively identified as the "this compound" referenced in the initial source:

-

A Gene: In the context of molecular biology, OTS-5 has been identified as a gene identical to osteopontin/2ar, which was found to be induced by tumor-promoting agents in mouse osteoblastic cells[2].

-

A Cell Therapy Product: In the biopharmaceutical industry, "Allocetra-OTS" is a cell therapy product developed by Enlivex Therapeutics. Preclinical data has shown its potential in preventing organ failure and mortality associated with severe sepsis. This is a biological therapy and not a chemically synthesized small molecule as the initial query might imply.

-

Oligonucleotide Therapeutics: The abbreviation "OTs" is also used to refer to Oligonucleotide Therapeutics, a class of drugs that target RNA.

Given the lack of a clear and singular identity for "this compound" or "OTS-5," the creation of an in-depth technical guide on its discovery, synthesis, and mechanism of action is not feasible. The available information is fragmented and points to multiple, distinct subjects, preventing the fulfillment of the core requirements for a detailed whitepaper on a specific antitumor agent. Further clarification on the precise chemical structure or a more specific identifier for the compound of interest is necessary to proceed.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Six-coordinate aluminium cations: synthesis, characterization and catalysis - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 5. WO2005049549A1 - Process for the synthesis of cationic lipids - Google Patents [patents.google.com]

Technical Whitepaper: H-89, a Potent Protein Kinase A Inhibitor with Antitumor Properties

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Antitumor agent-89" does not correspond to a recognized agent in publicly available scientific literature. This document addresses the well-characterized Protein Kinase A (PKA) inhibitor H-89 , which possesses significant antitumor properties and is likely the intended subject of interest.

Executive Summary

Protein Kinase A (PKA), a crucial mediator of cAMP-dependent signaling, is implicated in a multitude of cellular processes, including cell growth, differentiation, and apoptosis.[1] Its dysregulation is frequently associated with tumorigenesis and cancer progression, making it a compelling target for therapeutic intervention.[2] H-89 is a potent and selective, ATP-competitive inhibitor of PKA that has demonstrated significant antitumor activity in both preclinical in vitro and in vivo models.[1][3] This technical guide provides an in-depth overview of H-89's mechanism of action, its inhibitory effects on PKA, detailed experimental protocols for its evaluation, and its role in cancer research.

H-89: Mechanism of Action and Kinase Selectivity

H-89, chemically known as N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide, functions primarily as a competitive inhibitor at the ATP-binding site of the PKA catalytic subunit.[3] By blocking ATP binding, H-89 prevents the phosphorylation of PKA's downstream substrates, thereby inhibiting the entire cAMP/PKA signaling cascade.

While highly selective for PKA, H-89 has been shown to inhibit other kinases, particularly at higher concentrations. This is a critical consideration for experimental design and data interpretation. A summary of its inhibitory constants (IC₅₀) against various kinases is presented below.

Data Presentation

Table 1: Inhibitory Activity of H-89 Against Various Protein Kinases

| Kinase | IC₅₀ (nM) | Ki (nM) | Reference |

| Protein Kinase A (PKA) | 48 - 135 | 48 | |

| Mitogen- and stress-activated protein kinase-1 (MSK1) | 120 | Not Reported | |

| Ribosomal protein S6 kinase 1 (S6K1) | 80 | Not Reported | |

| Rho-associated coiled-coil containing protein kinase II (ROCKII) | 270 | Not Reported | |

| Protein Kinase G (PKG) | ~500 | Not Reported | |

| Protein Kinase Cμ (PKCμ) | ~500 | Not Reported | |

| Protein Kinase Bα (PKBα/Akt) | 2600 | Not Reported | |

| MAPK-activated protein kinase-1b (MAPKAP-K1b) | 2800 | Not Reported |

Note: IC₅₀ and Ki values can vary based on assay conditions.

PKA Signaling Pathway and H-89 Inhibition

The canonical PKA signaling pathway is initiated by the binding of a ligand (e.g., a hormone) to a G-protein coupled receptor (GPCR), which activates adenylyl cyclase to produce the second messenger, cyclic adenosine (B11128) monophosphate (cAMP). cAMP then binds to the regulatory subunits of the inactive PKA holoenzyme, causing a conformational change that releases the active catalytic subunits. These catalytic subunits phosphorylate a multitude of downstream protein substrates on serine or threonine residues, such as the transcription factor cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function.

Caption: Canonical PKA signaling pathway and the point of inhibition by H-89.

Antitumor Activity of H-89

H-89 exerts its antitumor effects through several mechanisms, primarily by inducing programmed cell death.

-

Induction of Apoptosis and Autophagy: Studies have shown that H-89, alone or in combination with other agents, can synergistically induce both apoptosis and autophagy in various human cancer cell lines. This dual mechanism of cell death enhances its therapeutic potential.

-

Signaling Pathway Modulation: The antitumor activity is mediated by the regulation of key signaling pathways. For instance, combination therapy with H-89 and the alkaloid tetrandrine (B1684364) was shown to be mediated by ROS-regulated PKA and ERK signaling.

-

Downregulation of Anti-Apoptotic Proteins: H-89 treatment, often in synergy with other drugs, can lead to the downregulation of critical anti-apoptotic proteins like Mcl-1, thereby sensitizing cancer cells to apoptosis.

Caption: Logical flow of H-89's primary antitumor mechanisms.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the efficacy and mechanism of action of H-89.

In Vitro PKA Kinase Activity Assay (Non-Radioactive)

This protocol is adapted from the PepTag® Assay for Non-Radioactive Detection of cAMP-Dependent Protein Kinase.

Objective: To quantify the inhibitory effect of H-89 on PKA catalytic activity.

Materials:

-

Purified PKA catalytic subunit

-

PepTag® A1 Peptide (Kemptide: L-R-R-A-S-L-G), a fluorescently tagged PKA substrate

-

H-89 (dissolved in DMSO)

-

PKA Reaction Buffer (e.g., 20 mM Tris-HCl pH 7.4, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

-

ATP solution (100 µM)

-

Tris-HCl buffer (pH 8.0)

-

0.8% Agarose (B213101) gel in 50 mM Tris-HCl, pH 8.0

-

Gel running buffer (50 mM Tris-HCl, pH 8.0)

-

Microcentrifuge tubes, gel electrophoresis system, UV transilluminator

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice:

-

5 µL PKA Reaction Buffer (5X)

-

5 µL PepTag® A1 Peptide (5 µg)

-

Variable concentrations of H-89 (e.g., 0-10 µM) or vehicle (DMSO).

-

5 µL purified PKA enzyme.

-

Make up the volume to 20 µL with deionized water.

-

-

Initiate Reaction: Add 5 µL of 100 µM ATP to each tube to start the reaction (final volume 25 µL). Mix gently.

-

Incubation: Incubate the reaction tubes at 30°C for 30 minutes.

-

Stop Reaction: Stop the reaction by placing the tubes in a boiling water bath (95°C) for 10 minutes.

-

Gel Loading: Add 5 µL of 80% glycerol to each tube. Load 20 µL of each sample into the wells of a 0.8% agarose gel.

-

Electrophoresis: Run the gel at 100V for 15-20 minutes. The phosphorylated peptide becomes negatively charged and migrates towards the anode (+), while the non-phosphorylated peptide remains near the origin (cathode, -).

-

Visualization: Visualize the separated peptides under a UV light source. The amount of phosphorylated peptide in H-89-treated samples can be compared to the control to determine the extent of inhibition.

Cell Viability Assay (WST-8/CCK-8 Assay)

Objective: To determine the cytotoxic effect of H-89 on cancer cells.

Materials:

-

Cancer cell line of interest (e.g., SW480, KOPN-8)

-

Complete culture medium

-

96-well microplate

-

H-89 stock solution (in DMSO)

-

WST-8 reagent (e.g., Cell Counting Kit-8)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of H-89 in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of H-89 (e.g., 0.1 to 50 µM). Include a vehicle control (DMSO at the highest concentration used for H-89).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

WST-8 Addition: Add 10 µL of WST-8 solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C until a visible color change to orange is observed.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (from wells with medium and WST-8 only). Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value.

Western Blot for PKA Pathway Inhibition

Objective: To assess H-89's inhibition of PKA signaling by measuring the phosphorylation of its downstream target, CREB.

Materials:

-

Cancer cell line

-

H-89 and a PKA activator (e.g., Forskolin)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels, electrophoresis and transfer apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-CREB (Ser133), anti-total-CREB, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere. Treat cells with desired concentrations of H-89 for 30-60 minutes. Subsequently, stimulate the cells with a PKA activator like Forskolin (e.g., 10-30 µM) for 10-15 minutes to induce CREB phosphorylation.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-CREB, 1:1000 dilution) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using an imaging system.

-

Analysis: Strip the membrane and re-probe for total CREB and GAPDH to ensure equal loading. Quantify band intensities to determine the ratio of p-CREB to total CREB.

In Vivo Antitumor Efficacy - Xenograft Mouse Model

This protocol is a generalized representation based on methodologies used for evaluating antitumor agents in vivo.

Objective: To evaluate the antitumor efficacy of H-89 in a living organism.

Materials:

-

Immunodeficient mice (e.g., Nude or SCID)

-

Human cancer cell line for implantation

-

H-89 formulation for injection (e.g., in saline with 5% DMSO and 10% Tween-80)

-

Calipers, syringes, animal scale

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 2-5 x 10⁶ cells in 100 µL PBS/Matrigel) into the flank of each mouse.

-

Tumor Growth: Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-150 mm³).

-

Randomization: Randomize mice into treatment groups (e.g., Vehicle control, H-89 low dose, H-89 high dose).

-

Treatment Administration: Administer H-89 (or vehicle) via the desired route (e.g., intraperitoneal injection) according to the planned schedule (e.g., daily for 21 days).

-

Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and mouse body weight 2-3 times per week. Monitor for any signs of toxicity.

-

Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice.

-

Analysis: Excise the tumors, weigh them, and potentially process them for further analysis (e.g., histology, Western blot). Compare tumor growth rates and final tumor weights between the treatment and control groups.

Caption: Experimental workflow for evaluating H-89 as an antitumor agent.

Conclusion

H-89 is a valuable chemical probe for elucidating the role of PKA in cellular signaling and a promising scaffold for the development of novel anticancer therapeutics. Its ability to inhibit PKA, leading to cancer cell death via apoptosis and autophagy, underscores the potential of targeting the cAMP/PKA pathway in oncology. However, its off-target effects at higher concentrations necessitate careful experimental design, including the use of multiple PKA inhibitors and complementary genetic approaches to validate findings. The protocols and data provided in this guide serve as a comprehensive resource for researchers investigating the therapeutic utility of PKA inhibition in cancer.

References

A Technical Guide to the Cellular Uptake and Distribution of Doxorubicin, a Potent Anthracycline Antitumor Agent

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: "Antitumor agent-89" as a specific, publicly documented compound with extensive research on its cellular uptake and distribution could not be identified. Therefore, this guide focuses on Doxorubicin, a well-characterized and widely used antitumor agent, to provide a representative and data-rich technical overview as requested.

Introduction

Doxorubicin (DOX) is a cornerstone of chemotherapy regimens for a variety of cancers, including breast, ovarian, and uterine cancers, as well as several types of sarcomas and hematological malignancies[1]. Its efficacy is, however, limited by the development of multidrug resistance (MDR) and significant side effects, most notably cardiotoxicity[2]. A thorough understanding of the cellular uptake and intracellular distribution of Doxorubicin is paramount for developing strategies to overcome these limitations and enhance its therapeutic index. This guide provides an in-depth overview of the mechanisms governing Doxorubicin's entry into cancer cells, its subcellular localization, and the experimental methodologies used to study these processes.

Cellular Uptake of Doxorubicin

The cellular uptake of Doxorubicin is a complex process influenced by the physicochemical properties of the drug and the physiological state of the cancer cells. Free Doxorubicin, being a small molecule, primarily enters cells via passive diffusion across the plasma membrane[1]. However, its uptake can be significantly influenced by the expression of drug efflux pumps, such as P-glycoprotein (P-gp), which actively transport Doxorubicin out of the cell, thereby contributing to multidrug resistance[1].

To counteract MDR and improve tumor-specific delivery, various drug delivery systems have been developed. These systems, such as liposomes and nanoparticles, are designed to enhance the cellular uptake of Doxorubicin, often by exploiting endocytic pathways[1].

Quantitative Analysis of Doxorubicin Uptake

The following table summarizes quantitative data on the cellular uptake of Doxorubicin in different formulations and cell lines.

| Cell Line | Drug Formulation | Incubation Time (h) | Uptake (relative to free DOX) | Reference |

| Dx5 (human uterine cancer) | DOX-loaded PLGA NPs | Not Specified | ~7-fold increase | |

| SKOV-3 (human ovarian cancer) | HER-2 antibody-conjugated DOX-loaded PLGA NPs | Not Specified | Significant increase | |

| BEL-7402 (human hepatocellular carcinoma) | Fullerenol-DOX conjugates | 1 | Higher than free DOX | |

| HepG2 (human hepatocellular carcinoma) | Fullerenol-DOX conjugates | 1 | Higher than free DOX | |

| L02 (immortalized normal human hepatocytes) | Fullerenol-DOX conjugates | 1 | Higher than free DOX |

Intracellular Distribution of Doxorubicin

Upon entering the cell, Doxorubicin's primary site of action is the nucleus, where it intercalates with DNA, inhibits topoisomerase II, and generates reactive oxygen species (ROS), ultimately leading to apoptotic cell death. The localization of Doxorubicin to the nucleus is therefore critical for its cytotoxic activity.

Fluorescence microscopy is a key technique used to visualize the subcellular distribution of Doxorubicin, which is naturally fluorescent. Studies have shown that while free Doxorubicin rapidly localizes to the nucleus, nanoparticle-formulated Doxorubicin may initially accumulate in endo-lysosomal compartments before being released into the cytoplasm and subsequently translocating to the nucleus.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of an antitumor agent on the viability of cancer cells.

-

Cell Seeding: Plate cancer cells (e.g., A431 or A549) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Drug Treatment: Treat the cells with varying concentrations of the antitumor agent (e.g., free Doxorubicin or a nanoparticle formulation) and a control (e.g., cisplatin) for 24-48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of drug that inhibits 50% of cell growth) can be determined from the dose-response curve.

Cellular Uptake Analysis by Fluorescence Microscopy

This protocol allows for the visualization of the intracellular localization of fluorescent antitumor agents like Doxorubicin.

-

Cell Seeding: Seed cancer cells (e.g., BEL-7402, HepG2, or L02) on glass coverslips in 6-well plates at a density of 3 x 105 cells/well and incubate for 24 hours.

-

Drug Treatment: Treat the cells with the fluorescent antitumor agent (e.g., Doxorubicin or a fluorescently labeled nanoparticle formulation) at a specific concentration (e.g., 3 µM equivalent of DOX) for various time points (e.g., 1, 2, and 4 hours).

-

Cell Fixation and Staining:

-

Wash the cells with ice-cold PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Wash the cells with PBS.

-

(Optional) Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

(Optional) Stain the cell nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

-

-

Imaging: Mount the coverslips on glass slides and visualize the cells using a fluorescence microscope. Capture images using appropriate filter sets for the fluorophore of the drug and the nuclear stain.

Signaling Pathways and Experimental Workflows

Doxorubicin-Induced Apoptosis Signaling Pathway

Caption: Doxorubicin's mechanism of inducing apoptosis.

Experimental Workflow for Cellular Uptake and Cytotoxicity

Caption: Workflow for studying drug uptake and cytotoxicity.

Logic of Nanoparticle-Mediated Drug Delivery

Caption: Overcoming drug resistance with nanoparticles.

References

- 1. Comparing cellular uptake and cytotoxicity of targeted drug carriers in cancer cell lines with different drug resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Synthesis, Characterization, Cellular Uptake, and In Vitro Anticancer Activity of Fullerenol-Doxorubicin Conjugates [frontiersin.org]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Antitumor Agent-89

<

Disclaimer: "Antitumor agent-89" is a hypothetical name used for illustrative purposes. The data and methodologies presented in this guide are based on the well-characterized anticancer agent, Paclitaxel.

Introduction

This compound is a novel microtubule-stabilizing agent that has demonstrated significant efficacy in preclinical and clinical studies for the treatment of various solid tumors.[1][2][3] Its primary mechanism of action involves the disruption of microtubule dynamics, which are crucial for cell division and other essential cellular functions.[1][4] This leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in rapidly dividing cancer cells. A thorough understanding of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound is paramount for optimizing dosing strategies, maximizing therapeutic efficacy, and minimizing toxicity.

This technical guide provides a comprehensive overview of the core pharmacokinetic and pharmacodynamic properties of this compound, detailed experimental protocols for its characterization, and visual representations of its mechanism of action and related experimental workflows.

Pharmacokinetics (PK)

The pharmacokinetic profile of this compound describes its absorption, distribution, metabolism, and excretion (ADME). Due to its poor oral bioavailability, this compound is administered intravenously.

Summary of Human Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of this compound following intravenous administration. The data are presented as median values with interquartile ranges (IQR), primarily based on a widely used dosing regimen of 175 mg/m² infused over 3 hours.

| Parameter | Value | Unit | Description |

| Cmax | 5.1 (4.5–5.7) | µM | Maximum plasma concentration. |

| CL | 12.0 (10.9–12.9) | L/h/m² | Total body clearance. |

| T > 0.05 µM | 23.8 (21.5–26.8) | hours | Duration of plasma concentration above the therapeutic threshold of 0.05 µM. |

| Vd | Large | - | Volume of distribution, indicating extensive tissue distribution. |

| Protein Binding | ~90-95% | % | Extent of binding to plasma proteins. |

| Metabolism | Hepatic | - | Primarily metabolized by CYP2C8 and to a lesser extent by CYP3A4. |

| Major Metabolites | 6α-hydroxypaclitaxel, 3'-p-hydroxypaclitaxel, 6α,3'-p-dihydroxypaclitaxel | - | Primary metabolic products found in human plasma and bile. |

| Elimination Half-Life (t½) | ~5.8 | hours | The time it takes for the plasma concentration to reduce by half. |

| Excretion | Primarily biliary/fecal | - | The main route of elimination for the drug and its metabolites. |

Note: The pharmacokinetics of this compound can be nonlinear, particularly with shorter infusion times (<6 hours).

Pharmacodynamics (PD)

The pharmacodynamics of this compound describe the biochemical and physiological effects of the drug on the body, including its mechanism of action and the relationship between drug concentration and effect.

Mechanism of Action

This compound exerts its cytotoxic effects by binding to the β-tubulin subunit of microtubules. This binding promotes the assembly of tubulin into hyperstable, non-functional microtubules and inhibits their disassembly. The disruption of normal microtubule dynamics interferes with the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and ultimately triggering apoptosis.

Signaling Pathway

The following diagram illustrates the signaling pathway initiated by this compound, leading to apoptosis.

Dose-Response Relationship

The efficacy and toxicity of this compound are correlated with the duration of exposure to a threshold plasma concentration (e.g., >0.05 µM), rather than the peak concentration. This highlights the importance of the infusion schedule in determining clinical outcomes.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacokinetic and pharmacodynamic properties of this compound.

Quantification of this compound in Plasma

A common method for determining the concentration of this compound in plasma is High-Performance Liquid Chromatography (HPLC) with UV detection or tandem mass spectrometry (LC-MS/MS).

Protocol: HPLC-UV Method

-

Sample Preparation (Liquid-Liquid Extraction):

-

To a plasma sample, add an internal standard (e.g., Clonazepam).

-

Perform protein precipitation and extraction using a suitable organic solvent (e.g., diethyl ether).

-

Vortex and centrifuge the sample.

-

Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm length).

-

Mobile Phase: A mixture of acetonitrile (B52724) and a buffer (e.g., 0.1 M potassium dihydrogenophosphate) in an approximate 49:51 (v/v) ratio.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at an appropriate wavelength (e.g., 232 nm).

-

Analysis Time: Approximately 12-13 minutes per sample.

-

-

Calibration and Quantification:

-

Prepare a calibration curve using standard solutions of this compound in blank plasma over a linear range (e.g., 50 ng/mL to 1500 ng/mL).

-

Quantify the concentration in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of this compound.

Protocol: MTT Assay

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours.

-

-

Drug Treatment:

-

Treat the cells with serial dilutions of this compound for a specified duration (e.g., 48-72 hours). Include untreated cells as a control.

-

-

MTT Incubation:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

-

-

Formazan (B1609692) Solubilization:

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

-

Absorbance Reading:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) by plotting cell viability against the logarithm of the drug concentration.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of this compound.

Conclusion

This compound is a potent anticancer drug with a well-defined mechanism of action centered on microtubule stabilization. Its pharmacokinetic profile is characterized by nonlinear elimination with short infusions and extensive metabolism. The pharmacodynamic effects are closely linked to the duration of exposure above a therapeutic threshold, making the dosing schedule a critical determinant of clinical outcomes. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and clinical application of this important therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for Antitumor Agent H-89

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Antitumor agent-89" is a designation for the compound H-89, a potent and cell-permeable inhibitor of cAMP-dependent protein kinase A (PKA). H-89 exerts its antitumor effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. These application notes provide a comprehensive overview of the in vitro use of H-89, including its mechanism of action, detailed experimental protocols for assessing its efficacy, and expected quantitative outcomes.

Mechanism of Action

H-89 is an isoquinoline (B145761) sulfonamide that acts as a competitive inhibitor of ATP at the catalytic subunit of PKA. By inhibiting PKA, H-89 disrupts the downstream signaling cascade, which plays a crucial role in the regulation of gene expression, metabolism, and cell cycle progression. In the context of cancer, the inhibition of PKA by H-89 has been shown to induce apoptosis and autophagy. Furthermore, H-89 has been observed to influence other important signaling pathways, including the ERK/MAPK and PI3K/Akt pathways, which are often dysregulated in cancer. The multifaceted impact of H-89 on these interconnected pathways contributes to its antitumor activity.

Data Presentation

H-89 IC50 Values in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for H-89 can vary depending on the cancer cell line and the duration of treatment.

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |

| Caco-2 | Colon Carcinoma | Not Specified | Growth Inhibition |

| SW480 | Colon Cancer | 48 | Minimal toxicity alone up to 10 µM[1][2] |

| CT26 | Murine Colon Cancer | 48 | Minimal toxicity alone up to 10 µM[2] |

| C51 | Murine Colon Cancer | 48 | Minimal toxicity alone up to 10 µM[2] |

| T47D | Mammary Cancer | 48 | Minimal toxicity alone up to 10 µM[2] |

Note: H-89 is often studied in combination with other agents, and single-agent IC50 values are not always reported. The data above reflects that H-89 alone shows minimal toxicity at concentrations up to 10 µM in several cell lines, with its synergistic effects being more commonly investigated.

Quantitative Analysis of Apoptosis Markers by Western Blot

Treatment with H-89 can lead to the activation of the apoptotic cascade, which can be monitored by observing the cleavage of key proteins such as PARP and Caspase-3.

| Protein Marker | Treatment | Fold Change vs. Control (Illustrative) |

| Cleaved PARP (89 kDa) | 10 µM H-89 for 24h | 2.5-fold increase |

| Cleaved Caspase-3 (17/19 kDa) | 10 µM H-89 for 24h | 3.0-fold increase |

Note: The fold changes are illustrative and can vary based on the cell line, H-89 concentration, and treatment duration. Researchers should perform their own quantitative analysis.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of H-89 on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

H-89 (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: Prepare serial dilutions of H-89 in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Assay by Annexin V/PI Staining

This protocol is for quantifying apoptosis induced by H-89 using flow cytometry.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

H-89 (stock solution in DMSO)

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate at an appropriate density. After 24 hours, treat the cells with the desired concentrations of H-89 (e.g., 10 µM) and a vehicle control for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells in the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Western Blot Analysis of Apoptosis Markers

This protocol is for detecting the expression of key apoptosis-related proteins following H-89 treatment.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

H-89 (stock solution in DMSO)

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Seed cells in 6-well plates and treat with H-89 as described in Protocol 2. After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

-

Analysis: Perform densitometric analysis of the protein bands and normalize to a loading control like β-actin.

Visualizations

Signaling Pathways Affected by H-89

Caption: Signaling pathways modulated by H-89.

Experimental Workflow for H-89 Efficacy Testing

Caption: Experimental workflow for evaluating H-89.

Logical Relationship of Annexin V/PI Staining Results

Caption: Interpretation of Annexin V/PI staining.

References

"Antitumor agent-89" dosage for in vivo mouse studies

Application Notes and Protocols: Antitumor agent-89

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a potent and selective small-molecule inhibitor of the Receptor Tyrosine Kinase (RTK) family, which is often dysregulated in various human cancers.[1] Dysregulation of RTK signaling pathways can lead to uncontrolled cell proliferation and survival.[1][2] this compound exerts its effect by competing with ATP for the binding site in the kinase domain, thereby inhibiting downstream signaling.[1] These application notes provide a comprehensive guide for in vivo studies in mouse models to assess the efficacy, dosage, and administration of this compound. The protocols are based on established methodologies for evaluating tyrosine kinase inhibitors in preclinical xenograft models.[3][4]

Mechanism of Action

This compound selectively targets the intracellular tyrosine kinase domain of a specific RTK. Ligand binding to the RTK induces receptor dimerization and autophosphorylation, which in turn activates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[1] These pathways are crucial for cell cycle progression and survival.[3] this compound blocks the initial autophosphorylation step, effectively shutting down these pro-survival signals and inhibiting tumor growth.[1]

Mechanism of action for this compound.

Data Presentation: Dose-Ranging Efficacy Study

The following tables summarize representative data from a dose-ranging study of this compound in an A549 human lung cancer cell line xenograft model in athymic nude mice.[2] The study duration was 21 days.

Table 1: Efficacy of this compound in A549 Xenograft Model

| Treatment Group | Dosage (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Tumor Growth Inhibition (%) |

|---|---|---|---|---|---|

| Vehicle Control | - | Oral (p.o.) | Daily | 1250 (± 150) | 0 |

| Agent-89 | 12.5 | Oral (p.o.) | Daily | 750 (± 95) | 40 |

| Agent-89 | 25 | Oral (p.o.) | Daily | 410 (± 60) | 67 |

| Agent-89 | 50 | Oral (p.o.) | Daily | 380 (± 55) | 70 |

Note: The 25 mg/kg dose is recommended for initial efficacy studies as it provides significant tumor growth inhibition without observable toxicity.[2] The 50 mg/kg dose showed marginal improvement in efficacy but was associated with slight body weight loss.[2]

Table 2: Toxicity Profile

| Treatment Group | Dosage (mg/kg) | Mean Body Weight Change (%) at Day 21 (± SEM) | Observations |

|---|---|---|---|

| Vehicle Control | - | +5.0 (± 1.5) | No adverse effects |

| Agent-89 | 12.5 | +4.5 (± 1.8) | No adverse effects |

| Agent-89 | 25 | +2.0 (± 2.0) | No significant adverse effects |

| Agent-89 | 50 | -3.5 (± 2.5) | Minor piloerection, reversible |

Experimental Protocols

Preparation of this compound Formulation

This protocol describes the preparation of a suspension of this compound for oral gavage (p.o.).

Materials:

-

This compound powder

-

Vehicle: 0.5% Hydroxypropyl Methylcellulose (HPMC) with 0.2% Tween 80 in sterile water[3]

-

Sterile conical tubes

-

Vortex mixer and/or sonicator

Procedure:

-

Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed. For a 25 mg/kg dose in a 20g mouse receiving a 0.2 mL dose volume, the required concentration is 2.5 mg/mL.

-

Weigh the required amount of this compound powder.

-

Create a homogenous paste by adding a small amount of the vehicle to the powder and mixing thoroughly.

-

Gradually add the remaining vehicle while continuously vortexing or sonicating to achieve a uniform suspension.[3]

-

Storage: The formulation should be prepared fresh daily.[2] If necessary, store at 4°C, protected from light, for no longer than 48 hours. Before administration, ensure the suspension is thoroughly mixed.[2]

In Vivo Xenograft Efficacy Study

This protocol outlines the steps for a subcutaneous xenograft study to evaluate the antitumor efficacy of this compound.

Experimental workflow for an in vivo xenograft efficacy study.

Detailed Steps:

-

Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID), 6-8 weeks old.[2] Acclimatize animals for at least one week before the experiment.[3]

-

Cell Culture: Culture human cancer cells (e.g., A549) under standard conditions. Harvest cells during the logarithmic growth phase.[2] Resuspend cells in a sterile medium/Matrigel mixture.

-

Tumor Implantation: Subcutaneously inject 5-10 x 10^6 cells in a volume of 0.1-0.2 mL into the right flank of each mouse.[3]

-

Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group is recommended).[2]

-

Treatment: Administer this compound or vehicle control daily via oral gavage.[2]

-

Monitoring:

-

Tumor Volume: Measure tumors 2-3 times per week using digital calipers. Calculate volume using the formula: (Length x Width²) / 2.

-

Body Weight: Monitor body weight 2-3 times per week as a general measure of toxicity.[2] A sustained weight loss of >15-20% is a common toxicity endpoint.[2]

-

Clinical Signs: Observe animals daily for any signs of distress or toxicity (e.g., changes in posture, activity, fur).[3]

-

-

Endpoint: The study should be terminated when tumors in the control group reach the predetermined endpoint size (e.g., 1500 mm³) or if animals show signs of excessive toxicity.[2]

-

Analysis: At the endpoint, euthanize the mice according to institutional guidelines.[3] Excise the tumors for further analysis (e.g., weighing, histology, biomarker analysis).[2]

References

Application Notes and Protocols for a Model Antitumor Agent: Paclitaxel

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

The development of effective antitumor agents is often hampered by poor aqueous solubility, which can limit bioavailability and therapeutic efficacy. This document provides detailed application notes and protocols for a model hydrophobic antitumor agent, paclitaxel (B517696), focusing on its solubility, formulation, and experimental application. Paclitaxel, a potent mitotic inhibitor that targets tubulin, serves as an excellent case study for addressing the challenges associated with poorly soluble anticancer drugs. These guidelines are intended to assist researchers in designing and executing robust preclinical studies.

II. Solubility and Vehicle Selection

Paclitaxel is practically insoluble in water, necessitating the use of specialized vehicles for its administration in both in vitro and in vivo experiments. The choice of solvent and formulation strategy is critical for achieving desired drug concentrations and ensuring reliable experimental outcomes.

Quantitative Solubility Data

The solubility of paclitaxel in various common solvents is summarized in the table below. This data is crucial for the preparation of stock solutions and final drug formulations.

| Solvent/Vehicle | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | ~50 mg/mL | [1] |

| Ethanol (B145695) | ~1.5 mg/mL | [2] |

| Methanol | ~50 mg/mL | [1] |

| Dimethylformamide (DMF) | ~5 mg/mL | [2] |

| Triacetin | ~116.5 mg/mL | [3] |

| PEG 400 | High | [4] |

| 1:1 (v/v) Cremophor EL:Ethanol | Soluble | [1][5] |

| Water | <0.03 mg/mL | [6] |

Table 1: Approximate solubility of paclitaxel in various solvents at room temperature.

III. Experimental Protocols

A. Preparation of Paclitaxel Formulations

1. Protocol for In Vitro Stock Solution (DMSO-based)

This protocol describes the preparation of a high-concentration stock solution of paclitaxel in DMSO, suitable for dilution in cell culture media for in vitro assays.

Materials:

-

Paclitaxel powder

-

Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes or vials

Procedure:

-

Aseptically weigh the desired amount of paclitaxel powder.

-

Add the appropriate volume of sterile DMSO to achieve a stock concentration of 10-50 mg/mL.

-

Vortex thoroughly until the paclitaxel is completely dissolved.

-

Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

When preparing working solutions, dilute the stock solution in cell culture medium to the final desired concentration. The final DMSO concentration in the culture medium should typically be kept below 0.1% to avoid solvent-induced cytotoxicity.[7]

2. Protocol for In Vivo Formulation (Cremophor EL-based)

This protocol details the preparation of a common vehicle for the intravenous or intraperitoneal administration of paclitaxel in animal models.[5][8]

Materials:

-

Paclitaxel powder

-

Cremophor EL (polyoxyethylated castor oil)

-

Dehydrated ethanol (200 proof)

-

Sterile physiological saline (0.9% NaCl)

-

Sterile vials

Procedure:

-

Prepare a 1:1 (v/v) mixture of Cremophor EL and dehydrated ethanol.

-

Dissolve paclitaxel in the Cremophor EL:ethanol mixture to create a stock solution. The concentration will depend on the final desired dose for the animal.

-

Immediately before administration, dilute the stock solution with sterile physiological saline to the final desired concentration.[5]

-

Ensure the final solution is clear and free of any precipitate before injection. Administer the solution to the animals shortly after preparation to prevent precipitation.[5]

B. In Vitro Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of anticancer agents.[9][10]

Workflow for In Vitro Cytotoxicity Testing

Workflow for a typical in vitro cytotoxicity (MTT) assay.

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[10]

-

Prepare serial dilutions of the paclitaxel stock solution in complete cell culture medium.

-

Remove the existing medium from the wells and add the medium containing the various concentrations of paclitaxel. Include untreated control wells.

-

Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.[10]

-

Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10]

-

Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[9]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50).

Comparative In Vitro Efficacy of Paclitaxel Formulations

| Formulation | Cell Line | IC50 (72 hours) | Reference |

| Free Paclitaxel | MCF-7 | 14.01 ± 0.5 nM | [11] |

| Taxol® (Cremophor EL-based) | MCF-7 | 10.67 ± 1.1 nM | [11] |

| DOMC/PTX Micelles | MCF-7 | 11.78 ± 0.8 nM | [11] |

| DOMC-FA/PTX Micelles | MCF-7 | 6.61 ± 0.9 nM | [11] |

Table 2: Comparative IC50 values of different paclitaxel formulations against the MCF-7 human breast cancer cell line.

C. In Vivo Efficacy Study in a Xenograft Model

This protocol outlines a typical in vivo efficacy study using a human tumor xenograft model in immunodeficient mice.[5]

Workflow for In Vivo Efficacy Study

Workflow for an in vivo xenograft efficacy study.

Protocol:

-

Subcutaneously implant human tumor cells (e.g., MCF-7, HCT-15) into the flank of immunodeficient mice (e.g., nude or SCID mice).[5][12]

-

Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the prepared paclitaxel formulation (e.g., Cremophor EL-based or nanoparticle formulation) and the vehicle control via the desired route (intravenous or intraperitoneal). Dosing and schedule will vary depending on the model (e.g., 10-20 mg/kg, every 3-4 days).[3][5]

-

Monitor tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

-

At the end of the study, sacrifice the mice and excise the tumors for final weight measurement and further analysis (e.g., histology, biomarker analysis).

-

Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.

Comparative In Vivo Efficacy of Paclitaxel Formulations

| Formulation | Tumor Model | Dose & Schedule | Tumor Growth Inhibition | Reference |

| Taxol® | MV-522 Lung Carcinoma | 20 mg/kg/day, IV, daily x5 | 98.7% | [13] |

| Micellar Paclitaxel | MV-522 Lung Carcinoma | 25 mg/kg/day, IV, daily x5 | 98.5% | [13] |

| Taxol® | B16F10 Melanoma | Intratumoral | Less effective than gel | [2] |

| Ptx-loaded Gel | B16F10 Melanoma | Intratumoral | More effective than Taxol® | [2] |

| PTX-NPs + RT | HeLa Cervical Carcinoma | Low dose | Significantly better than PTX + RT | [14] |

Table 3: Comparative in vivo efficacy of different paclitaxel formulations in various xenograft models.

IV. Mechanism of Action and Signaling Pathway

Paclitaxel exerts its antitumor effect primarily by stabilizing microtubules, which are crucial components of the cell's cytoskeleton. This stabilization disrupts the normal dynamic process of microtubule assembly and disassembly, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[13][15]

Several signaling pathways are implicated in paclitaxel-induced apoptosis. The diagram below illustrates a simplified overview of some of the key pathways involved.

Paclitaxel-Induced Apoptotic Signaling Pathway

Simplified signaling pathway of paclitaxel-induced apoptosis.

Paclitaxel's binding to microtubules leads to their stabilization, which in turn causes mitotic arrest at the G2/M phase of the cell cycle.[11] This prolonged arrest can trigger apoptosis through various mechanisms. One key event is the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2. Paclitaxel can also suppress survival pathways such as the PI3K/Akt pathway and activate stress-related pathways like the JNK pathway, both of which can contribute to the induction of apoptosis.[15]

V. Conclusion

These application notes provide a framework for the preclinical evaluation of poorly soluble antitumor agents, using paclitaxel as a model compound. The protocols and data presented herein highlight the critical importance of appropriate formulation and vehicle selection for obtaining reliable and reproducible results. By carefully considering the physicochemical properties of a compound and employing robust experimental designs, researchers can more effectively advance the development of novel cancer therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. In vivo efficacy of paclitaxel-loaded injectable in situ-forming gel against subcutaneous tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of paclitaxel and docetaxel activity on human ovarian carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. dovepress.com [dovepress.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 2024.sci-hub.se [2024.sci-hub.se]

- 13. In vivo synergistic anti-tumor effect of paclitaxel nanoparticles combined with radiotherapy on human cervical carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Antitumor Agent-89 in Western Blot Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor Agent-89, also known as Compd OTS-5, is a natural triterpenoid (B12794562) saponin (B1150181) isolated from the rhizome of Anemone raddeana.[1] Preliminary studies have indicated its potential as an antitumor agent, with evidence suggesting it can weakly suppress fMLP-induced superoxide (B77818) generation.[1] These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the molecular mechanisms of this compound in cancer cells.

Western blotting is a fundamental technique to detect and quantify specific proteins in a sample. This allows researchers to probe the effects of a compound on protein expression and signaling pathways. This document outlines a hypothetical mechanism of action for this compound, focusing on the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation frequently dysregulated in cancer. The provided protocols will enable researchers to assess the impact of this compound on key proteins within this pathway.

Hypothetical Signaling Pathway of this compound

For the purpose of this application note, we will hypothesize that this compound exerts its antitumor effects by inhibiting the PI3K/Akt signaling pathway. This pathway is a key regulator of cell growth, proliferation, and survival. In many cancers, this pathway is constitutively active, promoting tumor progression. We propose that this compound treatment leads to a decrease in the phosphorylation of Akt and its downstream target, mTOR, ultimately inducing apoptosis.

Below is a diagram illustrating this hypothetical signaling pathway.

Caption: Hypothetical signaling pathway of this compound.

Experimental Protocols

This section provides detailed protocols for treating cancer cells with this compound and subsequently performing Western blot analysis to measure changes in protein expression and phosphorylation.

Cell Culture and Treatment

-

Cell Line: Select a cancer cell line relevant to your research (e.g., MCF-7 for breast cancer, A549 for lung cancer).

-

Culture Conditions: Culture the cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 0, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1% in all wells, including the vehicle control.

-

Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for the desired time points (e.g., 24, 48 hours).

Protein Extraction

-

Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant, which contains the total protein, and transfer it to a new tube. Avoid disturbing the pellet.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.

Western Blot Protocol

-

Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the denatured protein samples into the wells of a 10% or 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation.

-

Run the gel at 100-120 V until the dye front reaches the bottom of the gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. Perform the transfer at 100 V for 1-2 hours at 4°C.

-

Blocking: After transfer, block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies of interest (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH) diluted in the blocking buffer overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the expression of the target proteins to a loading control (e.g., GAPDH or β-actin).

Below is a diagram illustrating the Western blot workflow.

Caption: Western blot experimental workflow.

Data Presentation

The quantitative data obtained from the Western blot analysis should be summarized in a table for easy comparison. The table should include the different treatment concentrations of this compound and the corresponding normalized protein expression levels.

Table 1: Effect of this compound on PI3K/Akt Pathway Protein Expression

| Treatment Concentration (µM) | Normalized p-Akt / Total Akt Ratio | Normalized p-mTOR / Total mTOR Ratio |

| 0 (Vehicle) | 1.00 ± 0.08 | 1.00 ± 0.10 |

| 10 | 0.82 ± 0.06 | 0.85 ± 0.09 |

| 25 | 0.55 ± 0.05 | 0.61 ± 0.07 |

| 50 | 0.31 ± 0.04 | 0.35 ± 0.05 |

| 100 | 0.15 ± 0.03 | 0.18 ± 0.04 |

Data are presented as mean ± standard deviation from three independent experiments. The protein expression levels are normalized to the vehicle control.

Conclusion

These application notes provide a comprehensive framework for investigating the effects of this compound using Western blot analysis. By following the detailed protocols and utilizing the hypothetical signaling pathway as a guide, researchers can effectively study the molecular mechanisms of this and other novel antitumor agents. The structured presentation of data will facilitate clear interpretation and comparison of results, contributing to the advancement of cancer research and drug development.

References

Application Notes and Protocols for Antitumor agent-89 (H-89) in Cancer Cell Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor agent-89, identified as H-89, is a potent and selective inhibitor of protein kinase A (PKA). It is a valuable tool for studying the role of the cAMP-PKA signaling pathway in cellular processes, including apoptosis. H-89 has demonstrated pro-apoptotic effects in various cancer cell lines, making it a compound of interest in oncology research and drug development. These application notes provide a comprehensive overview of H-89's mechanism of action, its efficacy in inducing apoptosis, and detailed protocols for its experimental application.

Mechanism of Action

H-89 primarily functions as a competitive inhibitor of ATP at the catalytic subunit of PKA. By inhibiting PKA, H-89 disrupts the downstream signaling cascades that promote cell survival and proliferation in many cancer types. The induction of apoptosis by H-89 is a multi-faceted process that can involve:

-

Modulation of Bcl-2 Family Proteins: H-89 can alter the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.

-

Caspase Activation: The release of cytochrome c triggers the formation of the apoptosome and subsequent activation of the caspase cascade, including initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), leading to the cleavage of key cellular substrates and apoptotic cell death.

-

Involvement of Other Kinases: While H-89 is a potent PKA inhibitor, it can also affect other kinases at higher concentrations, such as S6K1 and MSK1, which may contribute to its antitumor effects.

-

Synergistic Effects: H-89 has been shown to work synergistically with other anticancer agents, enhancing their apoptotic effects. For instance, it can potentiate the effects of immunotoxins and other chemotherapeutic drugs.

Data Presentation

In Vitro Efficacy of H-89 on Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of H-89 in different human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Assay |

| Caco-2 | Colon Carcinoma | Growth Inhibition | Dose-dependent |

| KOPN-8 | Acute Lymphoblastic Leukemia | Growth Inhibition | ~10 (minimal toxicity at 6-10 µM) |

| Various Human Cancer Cells | Multiple Types | Cytotoxicity | Synergistic with Tetrandrine (H-89 at 6 µM) |

Note: IC50 values can vary depending on the cell line, assay conditions, and exposure time. The data presented are for illustrative purposes and should be determined empirically for specific experimental setups.

Quantitative Analysis of H-89-Induced Apoptosis

The following table provides examples of the extent of apoptosis induced by H-89 in cancer cells, as measured by common apoptosis assays.

| Cell Line | H-89 Concentration | Treatment Duration | Apoptosis Assay | Percentage of Apoptotic Cells |

| Caco-2 | Varies | Not Specified | Not Specified | Dose-dependent increase |

| SW480 | 10 µM (with 10 µM GTN) | Not Specified | Not Specified | ~40% |

Note: The percentage of apoptotic cells is dependent on the H-89 concentration, treatment duration, and the specific cancer cell line.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of H-89 on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

H-89 (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of H-89 in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation: Induce apoptosis by treating cells with H-89 for the desired time. Harvest both adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of key apoptotic proteins following H-89 treatment.

Materials:

-

Treated and untreated cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis: After treatment with H-89, wash cells with ice-cold PBS and lyse them in RIPA buffer.

-